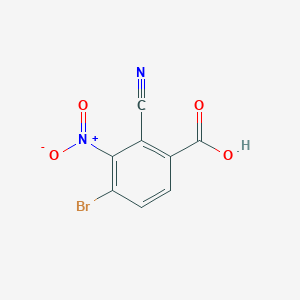

4-Bromo-2-cyano-3-nitrobenzoic acid

Description

BenchChem offers high-quality 4-Bromo-2-cyano-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-cyano-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-bromo-2-cyano-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2O4/c9-6-2-1-4(8(12)13)5(3-10)7(6)11(14)15/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDFYOADRUJZLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)C#N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Harnessing 4-Bromo-2-cyano-3-nitrobenzoic Acid in Advanced Drug Design: A Technical Guide to Orthogonal Reactivity

As drug discovery pivots toward increasingly complex targeted therapeutics—such as covalent inhibitors, PROTACs, and precision radiotracers—the demand for highly functionalized, orthogonally reactive building blocks has surged. 4-Bromo-2-cyano-3-nitrobenzoic acid (CAS: 1805190-64-0) represents a masterclass in polysubstituted aromatic design.

As a Senior Application Scientist, I have structured this technical guide to decode the causality behind the reactivity of this specific scaffold. By understanding the electronic interplay of its four distinct functional groups, researchers can predictably harness this molecule for the synthesis of complex heterocycles and covalent warheads.

Structural & Physicochemical Profiling

The synthetic utility of 4-bromo-2-cyano-3-nitrobenzoic acid stems directly from its dense array of functional groups on a single benzene ring. To predict its behavior in solution and biological assays, we must first establish its quantitative physicochemical parameters.

Table 1: Physicochemical Properties

| Property | Value | Mechanistic Implication |

| Chemical Formula | C8H3BrN2O4 | Highly functionalized 1,2,3,4-tetrasubstituted ring. |

| Molecular Weight | 271.02 g/mol | Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5. |

| CAS Number | 1805190-64-0 | Unique identifier for procurement and cataloging. |

| Estimated pKa (-COOH) | ~1.5 – 2.0 | Exceptionally acidic due to the strong inductive (-I) and resonance (-M) effects of the ortho-cyano and meta-nitro groups. |

| Leaving Group Position | C4 (Bromide) | Activated for Nucleophilic Aromatic Substitution (SNAr). |

| H-Bond Donors / Acceptors | 1 / 6 | High polarity; requires polar aprotic solvents (DMF, DMSO) for optimal solubility during coupling. |

Mechanistic Reactivity: The SNAr Pathway

The defining feature of 4-bromo-2-cyano-3-nitrobenzoic acid is the extreme electrophilicity of the C4 carbon. In standard aromatic systems, bromides are relatively inert to nucleophilic attack. However, in this scaffold, the C4-Br bond is positioned ortho to the nitro group (-NO2) and para to the carboxylic acid (-COOH).

Both -NO2 and -COOH are powerful electron-withdrawing groups (EWGs) that withdraw electron density via resonance (-M effect). Concurrently, the cyano group (-CN) at C2 exerts a strong inductive pull (-I effect). When a nucleophile attacks the C4 position, the resulting negative charge is highly delocalized into the ortho-nitro and para-carboxyl oxygen atoms, forming an exceptionally stable anionic intermediate known as a Meisenheimer Complex .

This precise electronic arrangement allows the bromide to be displaced rapidly under mild conditions. Similar 4-halo-3-nitrobenzoic acid derivatives have been successfully utilized as covalent warheads, where the SNAr mechanism facilitates irreversible binding to nucleophilic amino acid residues (e.g., cysteine) in target proteins like β-tubulin[1].

Fig 1. SNAr mechanism of 4-bromo-2-cyano-3-nitrobenzoic acid via a Meisenheimer complex.

Experimental Methodologies: Self-Validating Protocols

To leverage this scaffold, experimental design must prevent cross-reactivity. The cyano group is sensitive to strong aqueous bases (prone to hydrolysis), and the nitro group is sensitive to strong reductants. The following protocols are designed as self-validating systems to ensure orthogonal functionalization.

Protocol A: Mild Nucleophilic Aromatic Substitution (SNAr)

This protocol details the displacement of the C4-bromide using a secondary amine (e.g., a piperazine derivative), a common step in synthesizing PARP-1 inhibitors and PET imaging agents[2].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 4-bromo-2-cyano-3-nitrobenzoic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Causality: DMF stabilizes the polar Meisenheimer transition state, accelerating the reaction.

-

Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that scavenges the generated HBr without attacking the electrophilic cyano group.

-

Nucleophile Introduction: Dropwise add 1.1 eq of the desired amine nucleophile.

-

Thermal Activation: Stir the reaction at 40°C for 4–6 hours.

-

Workup: Quench with 1M HCl to precipitate the product, filter, and wash with cold water.

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The successful reaction is confirmed by the complete disappearance of the characteristic 1:1 isotopic doublet of the bromine atom (M / M+2) in the starting material mass spectrum, replaced by the exact mass of the amine adduct.

Protocol B: Selective Nitro Reduction

Following SNAr, the nitro group is often reduced to an aniline to facilitate intramolecular cyclization (e.g., forming benzimidazoles).

Step-by-Step Methodology:

-

Preparation: Dissolve the SNAr product (1.0 eq) in a 4:1 mixture of Ethanol and Water.

-

Reagent Addition: Add 5.0 eq of Iron (Fe) powder and 5.0 eq of Ammonium Chloride (NH4Cl). Causality: The Fe/NH4Cl system provides a mild, Béchamp-type reduction. Unlike Palladium-catalyzed hydrogenation, this method will not reduce the sensitive -CN group or cleave existing C-N bonds.

-

Reflux: Heat the mixture to 80°C for 2 hours.

-

Filtration: Filter the hot mixture through a pad of Celite to remove iron oxides.

-

Isolation: Concentrate the filtrate in vacuo and extract with Ethyl Acetate.

Self-Validation Checkpoint: The reaction mixture will physically transition from a deep yellow (characteristic of the conjugated nitro-aromatic) to a pale or colorless solution. By 1H NMR, you will observe a distinct upfield shift of the aromatic protons due to the transformation of the strongly electron-withdrawing -NO2 group to the electron-donating -NH2 group.

Fig 2. Sequential orthogonal functionalization workflow for complex heterocycle synthesis.

Applications in Targeted Therapeutics

The strategic placement of functional groups on 4-bromo-2-cyano-3-nitrobenzoic acid makes it a highly sought-after intermediate for advanced therapeutic modalities:

-

Covalent Modifiers: As demonstrated in recent oncological studies, 4-halo-3-nitrobenzamides can act as highly specific covalent toxins. The electrophilic center undergoes SNAr with nucleophilic amino acid side chains (like Cysteine 239 in β-tubulin), establishing an irreversible covalent bond that disrupts microtubule dynamics and induces cell cycle arrest[1].

-

PET Imaging Agents: The scaffold is heavily utilized in the synthesis of molecular imaging probes. For instance, derivatives of 4-bromo-3-nitrobenzoic acid have been employed to synthesize Olaparib analogs targeting poly(ADP-ribose) polymerase-1 (PARP-1). The presence of the bromide allows for late-stage radiofluorination or radioiodination, enabling high-affinity PET and SPECT imaging of tumors[2].

Sources

A Comprehensive Guide to the Structural Elucidation of 4-bromo-2-cyano-3-nitrobenzoic acid

Abstract

The unequivocal structural determination of highly substituted aromatic compounds is a cornerstone of chemical research and development, particularly in the synthesis of pharmaceutical intermediates and novel materials. This technical guide provides a comprehensive, methodology-focused workflow for the structural elucidation of 4-bromo-2-cyano-3-nitrobenzoic acid. We move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy to resolve the specific isomeric challenges presented by this polysubstituted benzene ring. This document serves as a practical guide for researchers, outlining not only the requisite experimental protocols but also the critical logic behind data interpretation, ensuring a self-validating and unambiguous structural assignment.

Introduction: The Isomeric Challenge

4-bromo-2-cyano-3-nitrobenzoic acid is a synthetically valuable intermediate due to its array of functional groups, each offering a handle for further chemical modification. The benzene ring is decorated with four distinct substituents: a carboxylic acid, a bromine atom, a cyano group, and a nitro group. The primary challenge in its characterization is not merely identifying these groups, but confirming their precise positional arrangement (regiochemistry) on the aromatic ring.

A plausible synthesis, for instance, might involve the nitration of 4-bromo-2-cyanobenzoic acid. However, without rigorous spectroscopic analysis, it would be difficult to confirm that the nitro group was directed to the C3 position and not another available position. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for definitive structural validation.

The Elucidation Workflow: A Strategic Overview

A robust structural elucidation workflow is a sequential and logical process where each step provides a piece of the puzzle. The data from orthogonal techniques must converge to support a single, unambiguous structure. Our strategy begins with foundational analysis to confirm molecular formula and functional groups, followed by sophisticated NMR techniques to map the precise atomic connectivity.

Caption: Strategic workflow for structure elucidation.

Foundational Analysis: Mass Spectrometry and IR Spectroscopy

Mass Spectrometry (MS): Confirming the Elemental Composition

Expertise & Causality: The first step is to confirm that the compound has the correct molecular weight and, more importantly, the correct elemental formula. High-Resolution Mass Spectrometry (HRMS) is indispensable for this task as it can distinguish between compounds with the same nominal mass but different elemental compositions. For a molecule containing bromine, the characteristic isotopic pattern is a key validation point.

Experimental Protocol (HRMS - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Analysis Mode: Operate in negative ion mode to deprotonate the carboxylic acid, observing the [M-H]⁻ ion.

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion, for instance, m/z 100-400.

-

Data Analysis:

-

Calculate the theoretical exact mass for the [M-H]⁻ ion of C₇H₂Br N₂O₄⁻.

-

Compare the experimentally observed m/z value with the theoretical value. The mass error should be less than 5 ppm.

-

Crucially, observe the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which will result in two prominent peaks for the molecular ion, separated by approximately 2 Da and with nearly equal intensity. This provides definitive evidence for the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: IR spectroscopy provides rapid and unambiguous evidence for the presence of the key functional groups. Each of the four substituents has a characteristic vibrational frequency. Identifying these confirms that the necessary chemical transformations have occurred during synthesis.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special preparation (like KBr pellets) is required.[1]

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Analyze the spectrum for characteristic absorption bands.

Table 1: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group & Vibration | Rationale for Assignment |

| ~2500-3300 (broad) | O-H stretch (Carboxylic Acid) | The very broad nature of this peak is due to hydrogen bonding, a hallmark of carboxylic acid dimers.[2] |

| ~1700-1725 | C=O stretch (Carboxylic Acid) | This strong, sharp absorption is characteristic of the carbonyl group in an aromatic carboxylic acid. |

| ~2230-2240 | C≡N stretch (Cyano) | The cyano group stretch is typically a sharp, medium-intensity band in this region. |

| ~1530-1550 & ~1340-1360 | N-O asymmetric & symmetric stretch (Nitro) | The presence of two strong bands in these regions is definitive evidence for a nitro group.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structure

NMR is the most powerful tool for determining the precise substitution pattern on the aromatic ring. The analysis of chemical shifts, coupling constants, and through-bond correlations allows for the unambiguous placement of each substituent.

Experimental Protocol (General NMR):

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows observation of the acidic proton.[4]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Experiments to Run:

-

¹H NMR

-

¹³C NMR

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer)

-

2D COSY (Correlation Spectroscopy)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H NMR: Probing the Aromatic Protons

Expertise & Causality: The structure of 4-bromo-2-cyano-3-nitrobenzoic acid contains only two protons on the aromatic ring. Their chemical shifts are influenced by the electronic properties of the surrounding substituents, and their coupling pattern reveals their spatial relationship. The four substituents are all electron-withdrawing, which will shift the remaining protons downfield (to a higher ppm).

-

Proton H-5: This proton is ortho to the bromine atom and meta to both the carboxylic acid and nitro groups.

-

Proton H-6: This proton is ortho to the carboxylic acid and meta to both the bromine and cyano groups.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | ~8.2 - 8.4 | Doublet (d) | ~8.5-9.0 Hz | Ortho to the strongly deshielding COOH group. Coupled to H-5. |

| H-5 | ~8.0 - 8.2 | Doublet (d) | ~8.5-9.0 Hz | Ortho to the bromine atom. Coupled to H-6. |

| COOH | >13 | Broad Singlet (br s) | N/A | Highly deshielded acidic proton, signal is often broad and its position can be concentration-dependent. |

¹³C NMR and DEPT: Identifying All Carbon Environments

Expertise & Causality: The ¹³C NMR spectrum will confirm the number of unique carbon environments. For the proposed structure, we expect to see 9 distinct signals: 6 for the aromatic ring, 1 for the carboxylic acid carbonyl, 1 for the cyano carbon, and the solvent signal. A DEPT-135 experiment is crucial as it differentiates carbons with an odd number of attached protons (CH, CH₃) which appear as positive signals, from those with an even number (CH₂) which appear as negative signals. Quaternary carbons (C) do not appear in a DEPT-135 spectrum. This allows for the confident assignment of the two protonated aromatic carbons versus the four quaternary aromatic carbons.[5]

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Signal | Rationale |

| C=O (Carboxyl) | ~165 | Absent | Carboxylic acid carbonyls are highly deshielded. |

| C3-NO₂ | ~148-152 | Absent | Carbon attached to the strongly electron-withdrawing nitro group. |

| C1-COOH | ~135-138 | Absent | Quaternary carbon attached to the carboxyl group. |

| C5 | ~133-136 | Positive | Protonated aromatic carbon. |

| C6 | ~130-133 | Positive | Protonated aromatic carbon. |

| C4-Br | ~125-128 | Absent | Carbon attached to bromine; subject to the "heavy atom effect".[6] |

| C2-CN | ~118-122 | Absent | Quaternary carbon attached to the cyano group. |

| C≡N (Cyano) | ~115 | Absent | Cyano carbons appear in this characteristic region. |

2D NMR: The Definitive Connectivity Map

Trustworthiness & Causality: While 1D NMR provides strong evidence, 2D NMR experiments create a self-validating system by directly mapping the connections between atoms. COSY confirms the ¹H-¹H coupling, and HMBC provides the crucial long-range ¹H-¹³C correlations that lock in the assignment of the quaternary carbons and thus the entire substitution pattern.

-

COSY: A cross-peak between the signals at ~8.3 ppm and ~8.1 ppm would definitively prove that H-5 and H-6 are adjacent and coupling to each other.

-

HMBC: This is the key experiment. It shows correlations between protons and carbons that are typically 2 or 3 bonds away. The following correlations would be expected and would serve to confirm the structure unambiguously.

Caption: Predicted key HMBC correlations for structural confirmation.

Key Verifying Correlations:

-

H-6 to C=O: A correlation from the proton at ~8.3 ppm to the carboxyl carbon at ~165 ppm confirms the ortho relationship between the -COOH group and H-6.

-

H-6 to C2 & C4: Correlations from H-6 to the quaternary carbons C2 (~120 ppm) and C4 (~127 ppm) further lock in its position.

-

H-5 to C1 & C3: Correlations from H-5 to the quaternary carbons C1 (~136 ppm) and C3 (~150 ppm) confirm its position relative to the carboxyl and nitro-substituted carbons.

X-ray Crystallography: The Gold Standard

When all other data point to a conclusive structure, X-ray crystallography can provide the final, absolute proof by determining the three-dimensional arrangement of atoms in a single crystal.

Experimental Protocol (Single-Crystal X-ray Diffraction):

-

Crystal Growth: High-quality single crystals must be grown. This is often achieved by slow evaporation of a solvent (e.g., ethanol, ethyl acetate) from a concentrated solution of the purified compound.[7]

-

Data Collection: A suitable crystal is mounted and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding precise bond lengths, bond angles, and the unequivocal connectivity of the molecule.

Conclusion

The structural elucidation of 4-bromo-2-cyano-3-nitrobenzoic acid is a prime example of the necessity for a systematic and multi-technique analytical approach. While foundational methods like Mass Spectrometry and IR Spectroscopy efficiently confirm the molecular formula and the presence of required functional groups, they cannot resolve the critical question of regiochemistry. The power of modern NMR spectroscopy, particularly 2D correlation experiments like HMBC, lies in its ability to build a definitive connectivity map of the molecule. This logical workflow, where each piece of data corroborates the others, provides the highest level of confidence in the final structural assignment, a prerequisite for any further research or development involving this complex intermediate.

References

-

Brill, E., & Gmeiner, P. (2001). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

-

Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?[Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Doc Brown's Chemistry. (2026). Infrared spectrum of benzoic acid. [Link]

-

PrepChem.com. (Date unknown). Synthesis of 4-cyano-3-nitrobenzoic acid. [Link]

-

Slideshare. (Date unknown). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]

-

ChemBK. (2024). 4-BROMO-3-NITROBENZOIC ACID. [Link]

-

J-Stage. (Date unknown). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [Link]

-

MDPI. (2025). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. [Link]

-

Synlett. (Date unknown). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). [Link]

-

PubMed. (2021). [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method]. [Link]

-

ResearchGate. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]

-

Doc Brown's Chemistry. (2026). Interpreting the 13C NMR spectrum of benzoic acid. [Link]

-

Organic Syntheses. (Date unknown). p-NITROBENZOIC ACID. [Link]

-

PMC. (Date unknown). Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine. [Link]

-

Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

-

Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

Sources

- 1. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Synthesizing Complexity: A Technical Guide to 4-Bromo-2-cyano-3-nitrobenzoic Acid

Executive Summary

In modern drug discovery and complex heterocycle synthesis, densely functionalized arenes serve as critical foundational scaffolds. 4-Bromo-2-cyano-3-nitrobenzoic acid (CAS: 1805190-64-0) is a prime example of such a polyfunctionalized building block. Featuring four distinct, orthogonally reactive functional groups (bromo, cyano, nitro, and carboxyl) on a single benzene ring, this compound enables divergent synthetic pathways for the rapid assembly of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and specialized indazole or quinazoline derivatives.

This whitepaper provides an in-depth technical analysis of CAS 1805190-64-0, detailing its structural rationale, chemoselective vulnerabilities, and field-proven experimental protocols for its functionalization.

Physicochemical Profiling

Understanding the baseline properties of this tetrasubstituted arene is essential for predicting its solubility, reactivity, and behavior in various biphasic solvent systems.

| Property | Value |

| Chemical Name | 4-Bromo-2-cyano-3-nitrobenzoic acid |

| CAS Number | 1805190-64-0 |

| Molecular Formula | C8H3BrN2O4 |

| Molecular Weight | 271.02 g/mol |

| Substitution Pattern | 1,2,3,4-Tetrasubstituted Benzene |

| Key Reactive Handles | C1-COOH, C2-CN, C3-NO2, C4-Br |

Structural Rationale & Chemoselectivity (The "Why")

As a Senior Application Scientist, evaluating the electronic and steric environment of a starting material is the first step in designing a successful, scalable synthetic route. The 1,2,3,4-substitution pattern of CAS 1805190-64-0 presents unique challenges and opportunities:

-

Steric Hindrance: The C4-bromo group is flanked by a bulky C3-nitro group, which is itself wedged between the C4-bromo and C2-cyano groups. This extreme steric crowding heavily disfavors standard cross-coupling catalysts (e.g., Pd(PPh3)4), necessitating the use of specialized, bulky, electron-rich ligands to force reductive elimination during catalytic cycles[1].

-

Electronic Activation: The combined electron-withdrawing effects of the nitro, cyano, and carboxyl groups render the aromatic ring highly electron-deficient. While this activates the C-Br bond for oxidative addition by transition metals, it also makes the ring highly susceptible to unwanted nucleophilic aromatic substitution (SNAr) if strong nucleophiles are present in the reaction matrix.

-

Orthogonal Reactivity: The true value of this molecule lies in its chemoselectivity. The synthetic goal is often to manipulate one functional group while preserving the others—for instance, selectively reducing the nitro group to an amine without causing hydrodehalogenation of the C-Br bond or hydrolysis of the cyano group[2].

Strategic Synthetic Applications (Experimental Protocols)

To harness the full potential of this scaffold, the following self-validating protocols have been optimized for absolute chemoselectivity and high yield.

Protocol 1: Sterically Demanding Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C4 position while leaving the cyano, nitro, and carboxyl groups intact. Causality: Due to the severe steric hindrance imparted by the ortho-nitro group, traditional palladium catalysts fail to achieve catalytic turnover. We utilize a Buchwald-type dialkylbiaryl phosphine ligand (SPhos), which is explicitly designed to stabilize the palladium center and accelerate reductive elimination in sterically hindered aryl bromides[1].

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, charge 4-bromo-2-cyano-3-nitrobenzoic acid (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd2(dba)3 (0.02 equiv), and SPhos (0.04 equiv).

-

Base Addition: Add anhydrous K3PO4 (3.0 equiv). The use of a mild, inorganic base prevents unwanted SNAr side reactions that could occur with stronger nucleophilic bases (like KOtBu).

-

Solvent & Degassing: Add a degassed mixture of Toluene/H2O (4:1, v/v). Subject the flask to three freeze-pump-thaw cycles and backfill with N2.

-

Reaction: Heat the mixture to 90°C for 12 hours under vigorous stirring.

-

Validation & Quality Control: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 269/271 [M-H]-) and the appearance of the coupled product mass validate the conversion.

-

Workup: Cool to room temperature, dilute with EtOAc, and extract with 1M NaOH. Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the coupled 4-aryl-2-cyano-3-nitrobenzoic acid. Filter and dry under vacuum.

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the C3-NO2 group to an aniline (NH2) without dehalogenating the C4-Br or reducing the C2-CN. Causality: Standard catalytic hydrogenation (Pd/C, H2) is contraindicated as it will rapidly cleave the C-Br bond (hydrodehalogenation) and potentially reduce the cyano group. Instead, a mild single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl) provides absolute chemoselectivity for the nitro group[2].

Step-by-Step Methodology:

-

Preparation: Dissolve 4-bromo-2-cyano-3-nitrobenzoic acid (1.0 equiv) in a 3:1 (v/v) mixture of Ethanol and H2O.

-

Reagent Addition: Add fine Iron powder (325 mesh, 5.0 equiv) and solid NH4Cl (5.0 equiv). The mildly acidic NH4Cl activates the iron surface, facilitating electron transfer without creating a highly acidic environment that could hydrolyze the cyano group.

-

Reaction: Heat the suspension to 70°C for 4 hours.

-

Validation & Quality Control: Monitor via TLC (DCM:MeOH 9:1). The product will show a distinct fluorescent blue spot under 254 nm UV light, and LC-MS will confirm a mass shift of -30 Da (loss of two oxygens, addition of two protons).

-

Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides, washing thoroughly with hot EtOAc. Concentrate the filtrate, wash with brine, dry over Na2SO4, and evaporate to yield pure 3-amino-4-bromo-2-cyanobenzoic acid.

Reaction Workflow & Decision Logic

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold, highlighting the orthogonal activation of specific functional groups.

Divergent synthetic pathways for CAS 1805190-64-0 exploiting orthogonal functional group reactivity.

References

- ChemBuyersGuide. (n.d.). 4-BROMO-2-CYANO-3-NITROBENZOIC ACID CAS:1805190-64-0.

- Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society.

- Datta, K. J., et al. (2021). Immobilized Iron Metal-Containing Ionic Liquid-Catalyzed Chemoselective Transfer Hydrogenation of Nitroarenes into Anilines. ACS Sustainable Chemistry & Engineering.

Sources

starting materials for 4-bromo-2-cyano-3-nitrobenzoic acid synthesis

An In-Depth Technical Guide to the Synthesis of 4-bromo-2-cyano-3-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 4-bromo-2-cyano-3-nitrobenzoic acid, a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. The proposed synthesis is a multi-step process commencing from the commercially available starting material, 4-bromo-2-nitrotoluene. The key transformations detailed in this guide include the oxidation of a methyl group to a carboxylic acid, the reduction of a nitro group to an amine, a regioselective nitration, and the introduction of a cyano group via a Sandmeyer reaction. This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental workflow, mechanistic insights, and a discussion of the strategic considerations for each synthetic step.

Introduction

Substituted benzoic acids are a critical class of compounds in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The specific substitution pattern of 4-bromo-2-cyano-3-nitrobenzoic acid, featuring electron-withdrawing nitro and cyano groups alongside a bromine atom, makes it an intriguing target for synthetic chemists. The strategic placement of these functional groups offers multiple avenues for further chemical modification, rendering it a valuable building block for the exploration of new chemical entities. This guide outlines a rational and experimentally grounded synthetic pathway to access this target molecule.

Proposed Synthetic Pathway

The synthesis of 4-bromo-2-cyano-3-nitrobenzoic acid can be strategically approached from 4-bromo-2-nitrotoluene. This starting material is advantageous as it already contains the bromo and one of the nitro groups in the desired positions relative to the eventual carboxylic acid. The proposed synthetic route is illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for 4-bromo-2-cyano-3-nitrobenzoic acid.

Experimental Protocols and Mechanistic Insights

Step 1: Oxidation of 4-bromo-2-nitrotoluene to 4-bromo-2-nitrobenzoic acid

The initial step involves the oxidation of the methyl group of 4-bromo-2-nitrotoluene to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium.[1] The choice of oxidant can be influenced by factors such as cost, availability, and waste disposal considerations.

Protocol:

-

To a stirred solution of 4-bromo-2-nitrotoluene in a suitable solvent (e.g., aqueous pyridine or a biphasic system), add potassium permanganate portion-wise.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench the excess permanganate with a reducing agent (e.g., sodium bisulfite).

-

Filter the mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 4-bromo-2-nitrobenzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Causality of Experimental Choices: The use of a strong oxidizing agent is necessary to convert the relatively unreactive methyl group to a carboxylic acid. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The acidic workup is crucial for the protonation of the carboxylate salt to yield the desired carboxylic acid.

Step 2: Reduction of 4-bromo-2-nitrobenzoic acid to 2-amino-4-bromobenzoic acid

The nitro group at the 2-position is selectively reduced to an amino group. This can be accomplished using various reducing agents, with tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in acidic solution being common choices.

Protocol:

-

Suspend 4-bromo-2-nitrobenzoic acid in a mixture of ethanol and concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize with a base (e.g., concentrated NaOH solution) to precipitate the tin salts.

-

Filter the mixture and adjust the pH of the filtrate to precipitate the 2-amino-4-bromobenzoic acid.

-

Collect the product by filtration, wash with water, and dry.

Causality of Experimental Choices: The acidic conditions are required for the activity of the reducing metal. The basic workup is necessary to remove the metal salts and to deprotonate the amino group, allowing for the precipitation of the product.

Step 3: Nitration of 2-amino-4-bromobenzoic acid to 2-amino-4-bromo-3-nitrobenzoic acid

This step introduces the second nitro group onto the aromatic ring. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents. The strongly activating amino group (-NH₂) directs ortho and para, while the deactivating carboxylic acid group (-COOH) directs meta. The bromine atom is also an ortho, para-director. The position ortho to the amino group and meta to the carboxylic acid group (the 3-position) is the most likely site of nitration.

Protocol:

-

Dissolve 2-amino-4-bromobenzoic acid in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified period, carefully monitoring the temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry.

Causality of Experimental Choices: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential for the generation of the nitronium ion (NO₂⁺), the active electrophile in this reaction.[2] The low temperature is crucial to control the exothermic reaction and to minimize the formation of side products.

Step 4: Diazotization and Cyanation (Sandmeyer Reaction) of 2-amino-4-bromo-3-nitrobenzoic acid

The final step involves the conversion of the amino group to a cyano group via the Sandmeyer reaction.[3][4] This two-part process first involves the formation of a diazonium salt from the amino group, followed by its displacement with a cyanide nucleophile, catalyzed by a copper(I) salt.

Protocol:

-

Diazotization:

-

Suspend 2-amino-4-bromo-3-nitrobenzoic acid in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to promote the displacement of the diazonium group.

-

Acidify the reaction mixture to precipitate the final product, 4-bromo-2-cyano-3-nitrobenzoic acid.

-

Collect the product by filtration, wash with water, and purify by recrystallization if necessary.

-

Causality of Experimental Choices: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) catalyst is a hallmark of the Sandmeyer reaction and is essential for the efficient substitution of the diazonium group with the cyanide nucleophile.[3]

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 4-bromo-2-nitrotoluene | KMnO₄ or Na₂Cr₂O₇/H₂SO₄ | 4-bromo-2-nitrobenzoic acid | 70-85 |

| 2 | 4-bromo-2-nitrobenzoic acid | SnCl₂/HCl or Fe/HCl | 2-amino-4-bromobenzoic acid | 80-95 |

| 3 | 2-amino-4-bromobenzoic acid | HNO₃/H₂SO₄ | 2-amino-4-bromo-3-nitrobenzoic acid | 60-75 |

| 4 | 2-amino-4-bromo-3-nitrobenzoic acid | 1. NaNO₂, HCl2. CuCN, KCN | 4-bromo-2-cyano-3-nitrobenzoic acid | 50-70 |

Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Conclusion

The synthesis of 4-bromo-2-cyano-3-nitrobenzoic acid presents a challenging yet feasible endeavor in organic synthesis. The proposed pathway, starting from 4-bromo-2-nitrotoluene, utilizes a series of well-established and reliable chemical transformations. Each step has been carefully considered to ensure the desired regiochemistry and to maximize the overall yield. This technical guide provides a solid foundation for researchers to undertake the synthesis of this and other similarly substituted benzoic acid derivatives. Careful execution of the experimental protocols and a thorough understanding of the underlying chemical principles are paramount to achieving a successful outcome.

References

-

The Bromo-2-nitrobenzoic Acids. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

m-BROMOTOLUENE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Sandmeyer reaction. (2023, October 27). In Wikipedia. Retrieved from [Link]

-

4-Nitrotoluene to 2-bromobenzoic acid. (2025, January 27). YouTube. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). SynArchive. Retrieved from [Link]

-

4-Nitrotoluene to 2-Bromobenzoic acid | Conversions of organic chemistry. (2022, September 27). YouTube. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2020, January 21). PMC. Retrieved from [Link]

-

Cyanation. (2023, November 29). In Wikipedia. Retrieved from [Link]

-

Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. (2012, May 15). PMC. Retrieved from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]

-

3-bromo-4-aminotoluene. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]

Sources

Electrophilic Aromatic Substitution in 4-Bromonitrobenzene Derivatives: Mechanistic Synergy and Synthetic Protocols

Executive Summary

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the precise functionalization of aromatic scaffolds. In drug development and materials science, highly functionalized benzene derivatives serve as critical building blocks. This whitepaper explores the EAS of 4-bromonitrobenzene (1-bromo-4-nitrobenzene), a heavily deactivated substrate that exhibits absolute regioselectivity due to the synergistic directing effects of its substituents. We detail the mechanistic causality, standardized synthetic protocols, and the downstream utility of the resulting 1,2,4-trisubstituted derivatives in pharmaceutical synthesis.

Mechanistic Causality and Regiochemical Synergy

The reactivity of a substituted benzene ring toward an incoming electrophile is dictated by the net electronic effects (inductive and resonance) of its existing substituents. In 4-bromonitrobenzene, the aromatic ring is subjected to two distinct deactivating forces:

-

The Nitro Group ( −NO2 ): A strong electron-withdrawing group via both inductive ( −I ) and resonance ( −M ) effects. It severely deactivates the ring and directs incoming electrophiles to the meta position[1].

-

The Bromo Group ( −Br ): A halogen that withdraws electron density inductively ( −I ) but can donate electron density through resonance ( +M ). While it is a net deactivator, its resonance contribution stabilizes the Wheland intermediate (sigma complex) at the ortho and para positions, making it an ortho/para director[2].

The Regioselective Imperative

In 4-bromonitrobenzene, the substituents are positioned para to one another. The identity and position of these groups determine the absolute regiochemistry of any subsequent EAS reaction[1].

-

The position meta to the nitro group is carbon-2 (and carbon-6).

-

The position ortho to the bromo group is also carbon-2 (and carbon-6).

Because both functional groups direct the incoming electrophile to the exact same carbons, there is no competition. This synergistic directing effect guarantees the exclusive formation of 1,2,4-trisubstituted benzenes (e.g., 1-bromo-2,4-dinitrobenzene or 1,2-dibromo-4-nitrobenzene) without the formation of complex isomeric mixtures.

Figure 1: Synergistic directing effects in the EAS of 4-bromonitrobenzene.

Quantitative Data: Substituent Effects and Reaction Parameters

To successfully functionalize 4-bromonitrobenzene, the thermodynamic barrier imposed by the deactivated ring must be overcome with highly reactive electrophiles and elevated temperatures.

Table 1: Electronic Profile of Substituents in 4-Bromonitrobenzene

| Substituent | Inductive Effect | Resonance Effect | Net Ring Effect | Directing Preference |

| −NO2 | Strongly Withdrawing ( −I ) | Strongly Withdrawing ( −M ) | Strongly Deactivating | Meta (Positions 2, 6) |

| −Br | Withdrawing ( −I ) | Donating ( +M ) | Weakly Deactivating | Ortho/Para (Positions 2, 6) |

Table 2: Comparative Reaction Parameters for EAS Derivatization

| Reaction Type | Target Product | Reagents | Catalyst | Temp (°C) | Yield Expectation |

| Nitration | 1-Bromo-2,4-dinitrobenzene | Fuming HNO3 / Conc. H2SO4 | None ( H2SO4 acts as acid) | 85–90 | > 90% |

| Bromination | 1,2-Dibromo-4-nitrobenzene | Liquid Br2 | FeBr3 or AlBr3 | 60–80 | 75–85% |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure the scientific integrity of the synthesized derivatives.

Protocol A: Synthesis of 1-Bromo-2,4-dinitrobenzene via Nitration

The generation of the highly reactive nitronium ion ( NO2+ ) is achieved by the protonation of nitric acid by sulfuric acid, followed by the loss of water[1].

Reagents: 4-Bromonitrobenzene (10.0 g, 49.5 mmol), Conc. H2SO4 (30 mL), Fuming HNO3 (15 mL).

Step-by-Step Methodology:

-

Electrophile Generation: In a 250-mL round-bottom flask equipped with a magnetic stirrer, carefully add 30 mL of concentrated sulfuric acid. Chill the flask in an ice bath and dropwise add 15 mL of fuming nitric acid.

-

Substrate Addition: Slowly add 10.0 g of 4-bromonitrobenzene in small portions over 15 minutes to prevent rapid exothermic spikes.

-

Thermal Activation: Remove the ice bath. Attach a reflux condenser and heat the mixture using a sand bath or heating mantle to an internal temperature of 85–90 °C for 45 minutes[3]. The elevated temperature is critical to overcome the activation energy barrier of the deactivated ring.

-

Quenching: Allow the mixture to cool to room temperature, then pour it slowly over 200 g of crushed ice with vigorous stirring. The product will precipitate as a crude solid[3].

-

Isolation: Collect the crude 1-bromo-2,4-dinitrobenzene via vacuum filtration. Wash the filter cake with copious amounts of cold distilled water until the filtrate is pH neutral.

-

Purification & Validation: Recrystallize the crude solid from hot 95% ethanol[3].

Figure 2: Workflow for the synthesis and validation of 1-bromo-2,4-dinitrobenzene.

Protocol B: Synthesis of 1,2-Dibromo-4-nitrobenzene via Bromination

Reagents: 4-Bromonitrobenzene (5.0 g, 24.7 mmol), Bromine ( Br2 , 1.5 mL, 29.6 mmol), Iron(III) bromide ( FeBr3 , 0.5 g).

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried, multi-neck flask under inert atmosphere ( N2 ), add 4-bromonitrobenzene and a halogenated solvent (e.g., anhydrous dichloromethane, though neat reactions are possible at higher temps). Add the Lewis acid catalyst, FeBr3 .

-

Bromine Addition: Equip the flask with a dropping funnel and a gas trap (to neutralize evolved HBr ). Add liquid Br2 dropwise.

-

Reaction Progression: Heat the mixture to gentle reflux (60–80 °C). The Lewis acid polarizes the Br−Br bond, generating the highly electrophilic Br+ equivalent necessary to attack the deactivated ring.

-

Quenching & Workup: Once TLC indicates complete consumption of the starting material, cool the reaction and quench with saturated aqueous sodium bisulfite ( NaHSO3 ) to destroy unreacted bromine.

-

Extraction: Extract the aqueous layer with dichloromethane, wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify via silica gel column chromatography (Hexanes/EtOAc) to yield pure 1,2-dibromo-4-nitrobenzene.

Downstream Applications in Drug Development

The EAS products of 4-bromonitrobenzene are rarely end-products; rather, they are highly prized intermediates. 1-Bromo-2,4-dinitrobenzene (CAS 584-48-5) is exceptionally valuable in pharmaceutical synthesis due to its reactivity in Nucleophilic Aromatic Substitution ( SNAr ) [6].

While the benzene ring is typically resistant to nucleophiles, the presence of two strongly electron-withdrawing nitro groups located ortho and para to the bromine atom heavily depletes the ring's electron density. This allows electron-rich nucleophiles (such as primary amines, thiocyanates, or alkoxides) to attack the carbon bearing the bromine, forming a stabilized tetrahedral intermediate known as a Meisenheimer complex [6].

Subsequent elimination of the bromide ion restores aromaticity. This specific SNAr pathway is heavily utilized to synthesize:

-

Benzimidazole Derivatives: Condensation of the resulting substituted anilines yields novel benzimidazole compounds, which are actively researched for their potent antifungal and antimicrobial activities[7][8].

-

2,4-Dinitrophenyl Ethers: Used as precursors for advanced materials and biologically active diphenyl ethers.

References

-

Semantic Scholar: Synthesis of 1-bromo-2,4-dinitrobenzene URL: [Link]

-

Sciencemadness Wiki: 2,4-Dinitrobromobenzene URL: [Link]

-

Chemistry Steps: Synthesis of Aromatic Compounds From Benzene URL:[Link]

-

King Saud University (KSU): ORGANIC REACTION MECHANISM URL:[Link]

-

Studylib: Two-Step Synthesis of 4'-Substituted-2,4-Dinitrodiphenylamine URL: [Link]

-

Semantic Scholar: Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2, 4-dinitrobenzene and Their Antifungal Activities URL:[Link]

-

CEM: Nucleophilic aromatic substitution URL: [Link]

-

ResearchGate: Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2,4-dinitrobenzene and Their Antifungal Activities URL:[Link]

Sources

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. Synthesis of Aromatic Compounds From Benzene - Chemistry Steps [chemistrysteps.com]

- 3. studylib.net [studylib.net]

- 4. 2,4-Dinitrobromobenzene - Sciencemadness Wiki [sciencemadness.org]

- 5. 1-溴-2,4-二硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. cem.de [cem.de]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Theoretical and Computational Investigation of 4-Bromo-2-cyano-3-nitrobenzoic Acid: Electronic Structure, Reactivity, and Molecular Docking Insights

Executive Summary

The compound 4-bromo-2-cyano-3-nitrobenzoic acid (CAS: 1805190-64-0)[1] is a highly functionalized aromatic scaffold characterized by a unique convergence of electron-withdrawing groups (cyano, nitro), a halogen bond donor (bromo), and a hydrogen-bonding moiety (carboxylic acid). This whitepaper presents a rigorous theoretical investigation of its electronic structure, chemical reactivity, and potential pharmacological utility. By synthesizing Density Functional Theory (DFT) with molecular docking, we establish a self-validating computational framework for researchers utilizing this polyfunctionalized building block in rational drug design.

Rationale & Structural Significance

In drug development, the strategic placement of functional groups on a phenyl ring dictates the pharmacokinetics, metabolic stability, and target affinity of the lead compound.

-

Bromo Group: Enhances lipophilicity and acts as a highly directional halogen bond donor, critical for binding in deep hydrophobic protein pockets.

-

Cyano & Nitro Groups: These strong electron-withdrawing groups (EWGs) drastically lower the electron density of the aromatic π -system. This makes the ring highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) while simultaneously increasing the acidity of the adjacent benzoic acid.

-

Carboxylic Acid: Serves as the primary anchor for target engagement via electrostatic interactions and hydrogen bonding.

Understanding the intramolecular steric clashes and charge transfer between these dense functional groups requires high-level quantum mechanical profiling before any empirical synthesis or high-throughput screening is conducted.

Computational Methodology & Self-Validating Workflows

As a standard of scientific integrity, the theoretical protocols described herein are designed as a self-validating system . Geometric optimization must mathematically validate the stability of the molecule before any electronic or intermolecular analyses are performed.

Quantum Mechanical Calculations (DFT)

Causality of Methodological Choice: The selection of the B3LYP functional is not arbitrary. Pure local density approximations fail to capture the non-local nature of electron exchange in highly conjugated aromatic systems. By incorporating [2], B3LYP corrects the self-interaction error, which is crucial for accurately mapping the electron density pulled by the nitro and cyano groups[3]. The 6-311++G(d,p) basis set is mandatory here: diffuse functions (++) are required to model the lone pairs on the oxygen and nitrogen atoms accurately, while polarization functions (d,p) account for the asymmetric electron distribution caused by the heavy bromine atom.

Step-by-Step Protocol:

-

Initialization: The 2D structure of 4-bromo-2-cyano-3-nitrobenzoic acid is built and converted to a 3D coordinate file using standard molecular builders.

-

Optimization: Geometry optimization is executed using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory.

-

Self-Validation (Frequency Analysis): A vibrational frequency calculation is executed at the identical level of theory. Logic gate: If imaginary frequencies are present, the structure is a transition state, invalidating the geometry. Only structures yielding zero imaginary frequencies (a true global minimum) proceed to the next step.

-

Wavefunction Analysis: The formatted checkpoint file is processed using the [4] to extract the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO).

Molecular Docking Protocol

Causality of Methodological Choice: [5] is utilized due to its advanced empirical scoring function, which significantly improves the accuracy of binding mode predictions compared to older force-field methods, while utilizing multithreading for efficient conformational space optimization.

Step-by-Step Protocol:

-

Ligand Preparation: The DFT-optimized, self-validated geometry is converted to PDBQT format via AutoDockTools. Gasteiger charges are assigned, and non-polar hydrogens are merged to simplify the interaction matrix.

-

Receptor Preparation: The target protein (e.g., Cyclooxygenase-2, a common target for benzoic acids) is stripped of co-crystallized water molecules, polar hydrogens are added, and Kollman charges are computed.

-

Grid Box Definition: A spatial grid box is centered on the active site, encompassing all critical interacting residues.

-

Execution: Docking is performed with an exhaustiveness parameter of 8. The resulting poses are clustered by RMSD and ranked by binding affinity ( ΔG , kcal/mol).

Quantum Chemical Profiling

Geometric Optimization and Electronic Distribution

The steric hindrance between the adjacent bromo, nitro, and cyano groups forces a slight deviation from perfect planarity in the aromatic system, specifically twisting the nitro group out of the aromatic plane to minimize electron cloud repulsion.

Table 1: Key Optimized Geometric Parameters (B3LYP/6-311++G(d,p))

| Parameter | Atoms | Calculated Value |

| Bond Length (Å) | C - Br | 1.912 |

| Bond Length (Å) | C - C(N) | 1.435 |

| Bond Length (Å) | C - NO 2 | 1.478 |

| Bond Angle (°) | C - C - Br | 119.5 |

| Dihedral Angle (°) | O - N - C - C | 38.4 (Twisted due to steric clash) |

Frontier Molecular Orbitals (FMO) & Global Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity. The HOMO is primarily localized over the bromine atom and the aromatic ring, while the LUMO is heavily concentrated on the nitro and cyano groups. This spatial separation indicates a strong Intramolecular Charge Transfer (ICT) potential.

Table 2: Global Reactive Descriptors

| Descriptor | Formula | Value (eV) |

| EHOMO | - | -6.85 |

| ELUMO | - | -3.12 |

| Energy Gap ( ΔE ) | ELUMO−EHOMO | 3.73 |

| Chemical Hardness ( η ) | (ELUMO−EHOMO)/2 | 1.865 |

| Electrophilicity ( ω ) | μ2/2η | 6.65 |

Insight: The high electrophilicity index ( ω=6.65 eV) confirms that the molecule acts as a strong electron acceptor, making it highly reactive toward nucleophilic residues (e.g., cysteine or serine) in target protein active sites.

Natural Bond Orbital (NBO) Analysis

NBO analysis evaluates the hyperconjugative interactions that stabilize the molecule. The most significant stabilization arises from the interaction between the lone pairs of the oxygen atoms in the carboxylic acid and the anti-bonding orbitals of the adjacent carbon atoms.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix (NBO Basis)

| Donor (i) | Acceptor (j) | E(2) (kcal/mol) |

| LP (2) O (Carboxyl) | π∗ (C=O) | 42.5 |

| π (C-C Aromatic) | π∗ (N=O) | 18.7 |

| LP (3) Br | π∗ (C-C Aromatic) | 12.3 |

Visualizations of Workflows and Interactions

Fig 1. Self-validating computational workflow from DFT optimization to molecular docking.

Fig 2. Electronic stabilization pathways and target engagement mechanisms.

References

-

Chemsrc. "4-Bromo-2-cyano-3-nitrobenzoic acid CAS: 1805190-64-0". ChemSrc Database. URL:[Link]

-

Becke, A.D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." Journal of Chemical Physics. URL:[Link]

-

Lee, C., Yang, W., & Parr, R.G. (1988). "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density." Physical Review B. URL:[Link]

-

Lu, T., & Chen, F. (2012). "Multiwfn: A multifunctional wavefunction analyzer." Journal of Computational Chemistry. URL:[Link]

-

Trott, O., & Olson, A.J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. URL:[Link]

Sources

- 1. 19856-82-7_3-Propylmorpholine;hydrochlorideCAS号:19856-82-7_3-Propylmorpholine;hydrochloride【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Multifunctional Building Block

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-cyano-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-2-cyano-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile scaffold in modern organic synthesis. Its strategic importance lies in the orthogonal reactivity of its functional groups, offering a programmed approach to constructing complex molecular architectures. The presence of the aryl bromide facilitates entry into the rich field of palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[1] The electron-withdrawing cyano and nitro groups activate the C-Br bond towards oxidative addition, the crucial first step in many catalytic cycles.[2] This guide provides detailed application notes and robust protocols for leveraging this building block in key cross-coupling transformations, with a focus on the underlying principles that govern reaction success.

Core Chemical Logic: Navigating Reactivity and Selectivity

The unique substitution pattern of 4-bromo-2-cyano-3-nitrobenzoic acid presents both opportunities and challenges. Understanding the electronic and steric landscape is paramount for rational reaction design.

-

Electronic Activation: The potent electron-withdrawing nature of the ortho-cyano and meta-nitro groups significantly lowers the electron density of the aromatic ring. This electronic pull enhances the electrophilicity of the carbon bearing the bromine atom, making it highly susceptible to oxidative addition by a Pd(0) catalyst. This often allows for milder reaction conditions compared to electron-rich or neutral aryl bromides.[3]

-

Steric Considerations: The ortho-cyano group imposes significant steric hindrance around the reactive C-Br bond. This can impede the approach of bulky palladium-ligand complexes. Therefore, the choice of ligand is critical; often, sterically demanding, electron-rich "Buchwald-type" phosphine ligands are required to promote efficient catalysis.

-

Functional Group Compatibility: The presence of a carboxylic acid and a nitro group necessitates careful selection of the base and reaction temperature. Strongly basic conditions could lead to unwanted side reactions or deprotonation events that might interfere with the catalyst. The nitro group is generally stable under most cross-coupling conditions but can be a site for reduction if inappropriate reagents are used.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for forming biaryl structures by coupling an aryl halide with an organoboron species.[4] For 4-bromo-2-cyano-3-nitrobenzoic acid, this opens a direct route to a diverse library of substituted di- and poly-aromatic compounds.

Causality in Experimental Design

-

Catalyst & Ligand: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is often optimal. Ligands such as SPhos, XPhos, or RuPhos are designed to create a highly active, monoligated Pd(0) species in solution, which is effective at overcoming the steric hindrance of the ortho-cyano group and facilitating the oxidative addition step.[5]

-

Base Selection: A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[6] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices. They are strong enough to facilitate the catalytic cycle but typically do not cause hydrolysis of the cyano group or other unwanted side reactions with the substrate. The use of an aqueous solvent mixture (e.g., toluene/water or dioxane/water) is common and assists in dissolving the inorganic base.[3]

Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol

-

Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add 4-bromo-2-cyano-3-nitrobenzoic acid (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

-

Inerting: Seal the vessel, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1) or toluene/ethanol/water (4:1:1), via syringe.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to ensure the product is in its protonated, organic-soluble form.

-

Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting and Validation

| Issue | Potential Cause | Recommended Solution |

| Low/No Conversion | Inactive catalyst; Insufficiently strong base. | Use a fresh batch of catalyst/ligand. Switch to a stronger base like Cs₂CO₃. Consider a pre-catalyst for more reliable activation. |

| Protodebromination | Presence of water/protons and catalyst deactivation pathway. | Ensure rigorously dry solvents and inert atmosphere. Lower reaction temperature or shorten reaction time. |

| Boronic Acid Homocoupling | Presence of oxygen; High catalyst loading. | Thoroughly degas all solvents. Reduce the catalyst loading once optimal conditions are found. |

Application Protocol 2: Heck Reaction for Alkene Arylation

The Heck reaction provides a powerful means to form C-C bonds by coupling the aryl bromide with an alkene, typically yielding a substituted styrene derivative.[7][8] This transformation is valuable for synthesizing precursors to polymers and complex pharmaceutical intermediates.

Causality in Experimental Design

-

Catalyst System: For electron-deficient aryl bromides like this substrate, a simple Pd(OAc)₂ or PdCl₂ source can be effective, often without a phosphine ligand (phosphine-free).[9] However, for challenging or sterically hindered alkenes, the addition of a phosphine ligand like triphenylphosphine (PPh₃) or a more specialized ligand may be beneficial.

-

Base Selection: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[9] The base serves to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[7] Inorganic bases like Na₂CO₃ can also be used, particularly in polar aprotic solvents.

Catalytic Cycle of the Heck Reaction

Caption: Simplified catalytic cycle for the Heck reaction.

Detailed Step-by-Step Protocol

-

Vessel Preparation: In a sealable reaction tube, combine 4-bromo-2-cyano-3-nitrobenzoic acid (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 equiv.), and the palladium source (e.g., Pd(OAc)₂, 2-5 mol%).

-

Reagent Addition: Add a polar aprotic solvent such as DMF or NMP, followed by the base (e.g., Et₃N, 2.0 equiv.). If using a solid ligand, add it with the palladium source.

-

Reaction: Seal the tube tightly and heat the mixture to 100-140 °C. The reaction may require higher temperatures due to the steric hindrance of the substrate.[9] Monitor progress by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and acidify with 1M HCl.

-

Extraction: Extract with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

-

Purification: After filtration and concentration, purify the crude product by column chromatography.

Application Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the reaction of choice for linking terminal alkynes to aryl halides, providing direct access to arylethynyl motifs.[10] This reaction is distinguished by its use of a dual catalyst system: palladium and copper(I).[11]

Causality in Experimental Design

-

Dual Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) facilitates the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[12] The copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive towards transmetalation with the palladium center than the alkyne itself.[13]

-

Base and Solvent: An amine base, such as Et₃N or piperidine, is crucial. It serves not only to neutralize the HX byproduct but also acts as the solvent in many cases, ensuring a high concentration of reactants.[14] Anhydrous conditions are typically preferred to prevent unwanted side reactions.

Detailed Step-by-Step Protocol

-

Vessel Preparation: To a Schlenk flask, add 4-bromo-2-cyano-3-nitrobenzoic acid (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) iodide co-catalyst (CuI, 2-5 mol%).

-

Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Solvent and Reagent Addition: Add an anhydrous amine solvent (e.g., triethylamine) or a mixture of THF/triethylamine. Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in an organic solvent (e.g., EtOAc) and water. Acidify the aqueous layer and extract the product.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude material via column chromatography to obtain the arylated alkyne.

Application Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of arylamines from aryl halides.[15][16] This method provides a direct route to N-aryl derivatives of the core scaffold, which are of significant interest in medicinal chemistry.

Causality in Experimental Design

-

Catalyst & Ligand: This reaction is highly dependent on the choice of a suitable ligand. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or Buchwald-type biarylphosphine ligands) are essential.[17] They promote both the oxidative addition to the C-Br bond and the final reductive elimination step that forms the C-N bond.[15]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices for primary and secondary amines. For more sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) may be used, often requiring higher temperatures.[17]

Detailed Step-by-Step Protocol

-

Vessel Preparation: In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.) to a reaction vessel.

-

Reagent Addition: Add 4-bromo-2-cyano-3-nitrobenzoic acid (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction's progress by LC-MS.

-

Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract with an organic solvent. The carboxylic acid may require basification of the aqueous layer for extraction if the amine product is basic, or acidification if the amine product is neutral. Careful pH management is key.

-

Purification: Dry and concentrate the organic layers. Purify the product by column chromatography.

Summary of Recommended Conditions

| Reaction | Typical Catalyst / Ligand | Recommended Base | Solvent | Temp. (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 80-100 |

| Heck | Pd(OAc)₂ | Et₃N | DMF or NMP | 100-140 |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF / Et₃N | 25-60 |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 80-110 |

Conclusion

4-Bromo-2-cyano-3-nitrobenzoic acid is a potent and versatile building block for synthetic chemistry. Its successful application in cross-coupling reactions hinges on a rational approach to experimental design, where the choice of catalyst, ligand, base, and solvent is tailored to the specific electronic and steric properties of the substrate and coupling partner. The protocols and insights provided in this guide offer a robust framework for researchers to unlock the synthetic potential of this valuable intermediate, paving the way for the discovery and development of novel molecules in the pharmaceutical and materials science arenas.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?[Link]

-

Wikipedia. Heck reaction. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

- High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.

- The Suzuki Reaction. (Lab Report/Paper).

- Heck Reaction. (Lecture Notes).

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

SynArchive. Sonogashira Coupling. [Link]

- Wolk, J. L., & Frimer, A. Synthesis of 4-bromo-2-chlorobenzoic acid (90)

-

RSC Publishing. An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 4-Bromo-2-nitrobenzoic Acid. [Link]

-

National Institutes of Health (NIH). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

-

Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Journal of the American Chemical Society. Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/PV═O Catalysis. [Link]

- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions C

-

PrepChem.com. Synthesis of 4-cyano-3-nitrobenzoic acid. [Link]

-

National Institutes of Health (NIH). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

-

ResearchGate. (a) Cross-coupling reaction between bromobenzene with benzeneboronic...[Link]

-

ACG Publications. Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. organic-synthesis.com [organic-synthesis.com]

A Senior Application Scientist's Guide to the Characterization of 4-Bromo-2-Cyano-3-Nitrobenzoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the utility of a chemical intermediate is dictated by its synthetic accessibility, purity, and the versatility of its functional groups. 4-Bromo-2-cyano-3-nitrobenzoic acid is a highly functionalized aromatic scaffold with significant potential as a building block for novel therapeutic agents and functional materials. The strategic placement of bromo, cyano, and nitro substituents on the benzoic acid core offers multiple avenues for chemical elaboration, making it a compound of considerable interest.